

# Application Notes and Protocols for the Functionalization of HO-PEG24-OH

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Compound of Interest		
Compound Name:	HO-Peg24-OH	
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## Introduction

Polyethylene glycol (PEG) derivatives are integral to modern drug delivery, bioconjugation, and materials science due to their biocompatibility, solubility, and ability to shield molecules from enzymatic degradation.[1] **HO-PEG24-OH**, a discrete PEG with 24 ethylene glycol units, offers precise control over linker length in applications such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and nanoparticle surface modification.[2] Functionalization of the terminal hydroxyl groups is a critical first step to enable the covalent attachment of therapeutic agents, targeting ligands, or other molecules.[3]

This document provides detailed protocols for a two-step functionalization of **HO-PEG24-OH**, beginning with the activation of the terminal hydroxyl groups via tosylation, followed by a nucleophilic substitution to introduce azide functionalities. The resulting azide-terminated PEG is a versatile intermediate for further modifications, such as "click chemistry" reactions.[4]

### **Data Presentation**

The following table summarizes the expected quantitative data for the functionalization of **HO-PEG24-OH**. Note that yields are indicative and may vary based on reaction scale and purification efficiency.



Step	Product	Molecular Weight ( g/mol )	Reagent Molar Ratios (PEG:Rea gent)	Solvent	Reaction Time (hours)	Typical Yield (%)
1. Tosylation	TsO- PEG24- OTs	~1383.6	1:2.2 (TsCl), 1:2.5 (Pyridine)	DCM	12-16	>90
2. Azidation	N3- PEG24-N3	~1145.3	1:5 (NaN3)	DMF	12	>95

# **Experimental Protocols**

## **Protocol 1: Ditosylation of HO-PEG24-OH**

This protocol describes the activation of the terminal hydroxyl groups of **HO-PEG24-OH** by converting them to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

#### Materials:

- HO-PEG24-OH
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine, anhydrous
- Dichloromethane (DCM), anhydrous
- · Diethyl ether, cold
- Sodium bicarbonate (NaHCO3), saturated solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous



- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- High-vacuum line

#### Procedure:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HO-PEG24-OH in anhydrous DCM.
- Reagent Addition: Cool the solution in an ice bath. Add anhydrous pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Work-up:
  - Quench the reaction by adding a saturated solution of NaHCO3.
  - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated NaHCO3 solution, water, and brine.
  - Dry the organic layer over anhydrous MgSO4 or Na2SO4.
- Purification:
  - Filter the drying agent and concentrate the filtrate using a rotary evaporator.
  - Precipitate the product by adding the concentrated solution dropwise to a stirred beaker of cold diethyl ether.



- Collect the white precipitate by filtration.
- Drying: Dry the purified TsO-PEG24-OTs under high vacuum.
- Characterization: Confirm the structure and purity of the product by <sup>1</sup>H NMR spectroscopy.

### **Protocol 2: Diazidation of TsO-PEG24-OTs**

This protocol details the conversion of the tosylated PEG to an azide-terminated PEG, a versatile intermediate for bioconjugation.

#### Materials:

- TsO-PEG24-OTs (from Protocol 1)
- Sodium azide (NaN3)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Water, deionized
- Sodium sulfate (Na2SO4), anhydrous
- Diethyl ether, cold
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator



High-vacuum line

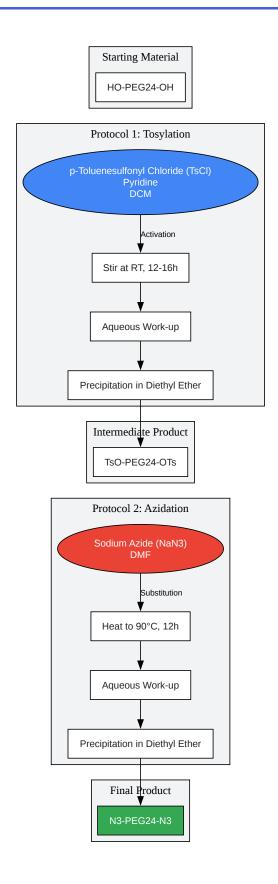
#### Procedure:

- Preparation: In a round-bottom flask, dissolve the TsO-PEG24-OTs in anhydrous DMF under an inert atmosphere.
- Reagent Addition: Add sodium azide to the solution.
- Reaction: Heat the reaction mixture to 80-90°C and stir for 12 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the DMF under reduced pressure using a rotary evaporator.
  - Dissolve the residue in DCM and wash it twice with brine and twice with deionized water in a separatory funnel.[4]
  - Dry the organic layer over anhydrous Na2SO4.
- Purification:
  - Filter the drying agent and concentrate the organic phase by rotary evaporation.
  - Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
  - Collect the resulting white solid by filtration.
- Drying: Dry the purified N3-PEG24-N3 under high vacuum.
- Characterization: Verify the successful conversion and purity of the product by <sup>1</sup>H NMR and FT-IR spectroscopy. The disappearance of the tosyl peaks in the NMR spectrum and the appearance of a characteristic azide peak in the IR spectrum (around 2100 cm<sup>-1</sup>) indicate a successful reaction.

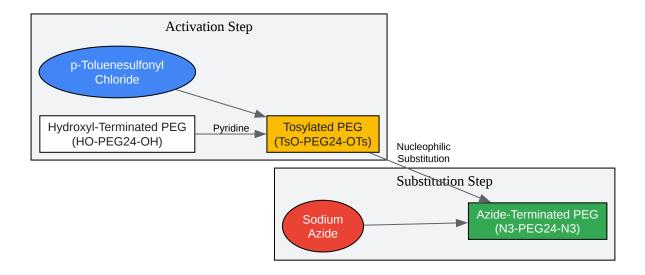


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